Sardomozide
Overview
Description
Sardomozide, also known as SAM486A or CGP48664, is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG) with potential antineoplastic and antiviral properties . It selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines .
Molecular Structure Analysis
The molecular formula of Sardomozide is C11H14N6 . Its molecular weight is 230.27 g/mol . The InChI of Sardomozide is InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
.
Chemical Reactions Analysis
Sardomozide is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC) with an IC50 of 5 nM . Following treatment for 48 h with 3 μM Sardomozide, intracellular SAMDC activity is reduced to 10% of control .
Physical And Chemical Properties Analysis
Sardomozide has a molecular weight of 230.27 g/mol and a molecular formula of C11H14N6 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the retrieved papers.
Scientific Research Applications
Antineoplastic and Antiviral Properties
Sardomozide, a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative, has been identified for its potential antineoplastic and antiviral properties. It selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for the biosynthesis of polyamines such as spermine and spermidine. These polyamines are essential for various cellular processes including cell division, differentiation, and membrane function. By inhibiting SAMDC, sardomozide effectively reduces intracellular polyamine concentration, thereby interfering with cell growth and differentiation. Additionally, sardomozide exhibits an anti-HIV effect by suppressing the expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication. This dual action makes it a candidate for further research in cancer and HIV treatment modalities (Qeios, 2020).
Safety And Hazards
properties
IUPAC Name |
(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sardomozide | |
CAS RN |
149400-88-4 | |
Record name | Sardomozide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SARDOMOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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